molecular formula C4H8OP+ B13561175 3-(Methylphosphonoyl)prop-1-ene

3-(Methylphosphonoyl)prop-1-ene

Cat. No.: B13561175
M. Wt: 103.08 g/mol
InChI Key: KIUCNWQDRMXPJB-UHFFFAOYSA-N
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Description

3-(Methylphosphonoyl)prop-1-ene is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylphosphonoyl)prop-1-ene typically involves the reaction of methylphosphonic dichloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylphosphonoyl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The methylphosphonoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like organometallic compounds.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Methylphosphonoyl)prop-1-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylphosphonoyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylphosphonoyl)propane
  • 3-(Methylphosphonoyl)prop-2-ene
  • 3-(Ethylphosphonoyl)prop-1-ene

Uniqueness

Compared to similar compounds, 3-(Methylphosphonoyl)prop-1-ene exhibits unique reactivity due to the presence of the methylphosphonoyl group and the propene backbone. This combination allows for specific interactions and reactions that are not observed with other related compounds, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H8OP+

Molecular Weight

103.08 g/mol

IUPAC Name

methyl-oxo-prop-2-enylphosphanium

InChI

InChI=1S/C4H8OP/c1-3-4-6(2)5/h3H,1,4H2,2H3/q+1

InChI Key

KIUCNWQDRMXPJB-UHFFFAOYSA-N

Canonical SMILES

C[P+](=O)CC=C

Origin of Product

United States

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